
2-Bromo-1,1-dimethoxydodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,1-dimethoxydodecane is an organic compound with the molecular formula C14H29BrO2. It is a brominated derivative of dodecane, featuring two methoxy groups attached to the first carbon atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxydodecane typically involves the bromination of 1,1-dimethoxydodecane. This can be achieved by reacting 1,1-dimethoxydodecane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,1-dimethoxydodecane is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete bromination. The product is separated and purified using techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2-Bromo-1,1-dimethoxydodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, usually in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes or carboxylic acids, depending on the extent of oxidation.
科学的研究の応用
2-Bromo-1,1-dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of 2-Bromo-1,1-dimethoxydodecane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and transition states during reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
2-Bromo-1,1-dimethoxyethane: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromo-1,1-dimethoxypropane: Another analog with a slightly longer chain, used in similar applications.
2-Bromo-1,1-dimethoxyhexane: A medium-chain analog with comparable reactivity and applications.
Uniqueness
2-Bromo-1,1-dimethoxydodecane is unique due to its longer carbon chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity. These properties make it suitable for applications where longer-chain compounds are preferred, such as in the synthesis of surfactants and polymers.
特性
CAS番号 |
100963-26-6 |
|---|---|
分子式 |
C14H29BrO2 |
分子量 |
309.28 g/mol |
IUPAC名 |
2-bromo-1,1-dimethoxydodecane |
InChI |
InChI=1S/C14H29BrO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(16-2)17-3/h13-14H,4-12H2,1-3H3 |
InChIキー |
USWYGGWITYUKAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


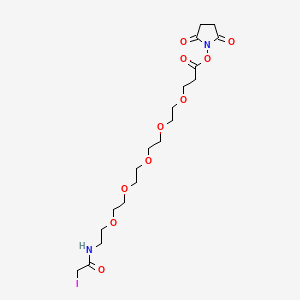




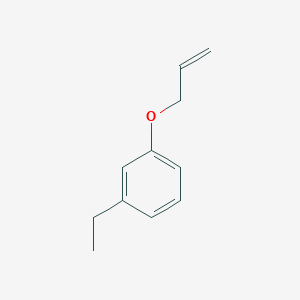
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)

![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
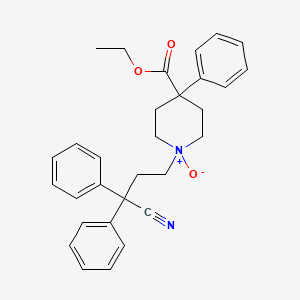
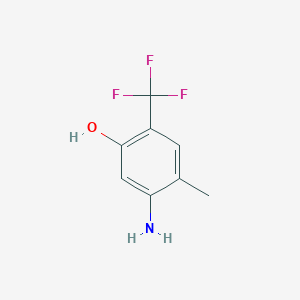
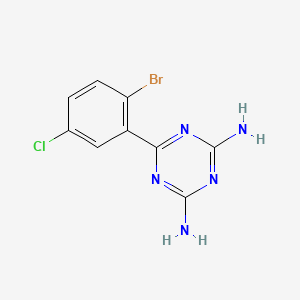
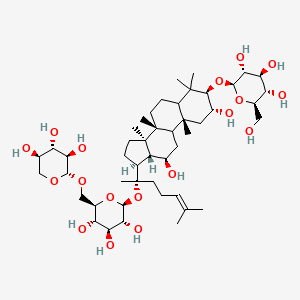
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
